2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound that features a triazole ring and a nicotinate moiety.
Preparation Methods
The synthesis of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of 6-chloronicotinic acid with 1H-1,2,4-triazole in the presence of a base, followed by esterification with 2-ethoxyethanol . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nicotinate moiety may interact with nicotinic acetylcholine receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and nicotinate esters. For example:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound also features a triazole ring and has been studied for its biological activities.
2-ethoxyethyl nicotinate: Lacks the triazole ring but shares the nicotinate ester structure.
2-ethoxyethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is unique due to the combination of the triazole and nicotinate moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethoxyethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-18-5-6-19-12(17)10-3-4-11(14-7-10)16-9-13-8-15-16/h3-4,7-9H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZLRUIMHUOFKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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